molecular formula C4H13ClN2S2 B1196402 Cystamine hydrochloride CAS No. 17173-68-1

Cystamine hydrochloride

Cat. No. B1196402
Key on ui cas rn: 17173-68-1
M. Wt: 188.7 g/mol
InChI Key: NULDEVQACXJZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07745590B1

Procedure details

Cystamine hydrochloride (400 mg excess) and triethylamine (1.0 ml, excess) were dissolved in 20 ml methanol, and HPMA copolymer with p-nitrophenyl active ester (Mn=18,300 Da and Mw=22,500 Da, ONp %=9.6 mol-%) (420 mg) in 5 ml methanol was added dropwise to above solution with stirring. The mixture was stirred overnight at room temperature. The solution was concentrated under vacuum and applied to Sephadex LH-20 column to separate the polymer conjugate, eluted with methanol. The polymer fraction was collected and solvent was removed under vacuum giving HPMA copolymer-cystamine conjugates. The product was dissolved in water, and DTPA dianhydride (300 mg, excess) was added to the solution. The mixture was stirred for 30 minutes, and pH was adjusted to 7.0 with NaHCO3. The mixture was stirred at room temperature overnight. The polymer was separated from excess DTPA by passing through a Sephadex G-25 column, eluted with water. GdCl3 was added with xylene orange as an indicator. The solution was neutralized with NaOH to pH 5.0. The resulting solution was passed through a Sephadex G-25 column to remove excess GdCl3 and salt. Finally, the product was lyophilized giving a colorless product, HPMA copolymer-[DTPA-Gd] conjugate, indicated as (C) below. The yield was 340 mg, or 85%.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][S:5][S:6][CH2:7][CH2:8][NH2:9].C(N(CC)CC)C.[CH3:17][CH:18]([OH:26])[CH2:19][O:20][C:21]([C:23]([CH3:25])=[CH2:24])=[O:22]>CO>[CH3:17][CH:18]([OH:26])[CH2:19][O:20][C:21]([C:23]([CH3:25])=[CH2:24])=[O:22].[NH2:2][CH2:3][CH2:4][S:5][S:6][CH2:7][CH2:8][NH2:9] |f:0.1|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
Cl.NCCSSCCN
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COC(=O)C(=C)C)O
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to separate the polymer conjugate
WASH
Type
WASH
Details
eluted with methanol
CUSTOM
Type
CUSTOM
Details
The polymer fraction was collected
CUSTOM
Type
CUSTOM
Details
solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC(COC(=O)C(=C)C)O
Name
Type
product
Smiles
NCCSSCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07745590B1

Procedure details

Cystamine hydrochloride (400 mg excess) and triethylamine (1.0 ml, excess) were dissolved in 20 ml methanol, and HPMA copolymer with p-nitrophenyl active ester (Mn=18,300 Da and Mw=22,500 Da, ONp %=9.6 mol-%) (420 mg) in 5 ml methanol was added dropwise to above solution with stirring. The mixture was stirred overnight at room temperature. The solution was concentrated under vacuum and applied to Sephadex LH-20 column to separate the polymer conjugate, eluted with methanol. The polymer fraction was collected and solvent was removed under vacuum giving HPMA copolymer-cystamine conjugates. The product was dissolved in water, and DTPA dianhydride (300 mg, excess) was added to the solution. The mixture was stirred for 30 minutes, and pH was adjusted to 7.0 with NaHCO3. The mixture was stirred at room temperature overnight. The polymer was separated from excess DTPA by passing through a Sephadex G-25 column, eluted with water. GdCl3 was added with xylene orange as an indicator. The solution was neutralized with NaOH to pH 5.0. The resulting solution was passed through a Sephadex G-25 column to remove excess GdCl3 and salt. Finally, the product was lyophilized giving a colorless product, HPMA copolymer-[DTPA-Gd] conjugate, indicated as (C) below. The yield was 340 mg, or 85%.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][S:5][S:6][CH2:7][CH2:8][NH2:9].C(N(CC)CC)C.[CH3:17][CH:18]([OH:26])[CH2:19][O:20][C:21]([C:23]([CH3:25])=[CH2:24])=[O:22]>CO>[CH3:17][CH:18]([OH:26])[CH2:19][O:20][C:21]([C:23]([CH3:25])=[CH2:24])=[O:22].[NH2:2][CH2:3][CH2:4][S:5][S:6][CH2:7][CH2:8][NH2:9] |f:0.1|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
Cl.NCCSSCCN
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COC(=O)C(=C)C)O
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to separate the polymer conjugate
WASH
Type
WASH
Details
eluted with methanol
CUSTOM
Type
CUSTOM
Details
The polymer fraction was collected
CUSTOM
Type
CUSTOM
Details
solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC(COC(=O)C(=C)C)O
Name
Type
product
Smiles
NCCSSCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.